5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one
Description
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is an oxazolidinone derivative characterized by an iodomethyl group at the 5-position and an allyl (prop-2-en-1-yl) substituent at the 3-position of the heterocyclic ring. Oxazolidinones are five-membered lactams with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity . The allyl group may contribute to conformational flexibility and participation in cycloaddition or polymerization reactions.
Properties
CAS No. |
918826-35-4 |
|---|---|
Molecular Formula |
C7H10INO2 |
Molecular Weight |
267.06 g/mol |
IUPAC Name |
5-(iodomethyl)-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H10INO2/c1-2-3-9-5-6(4-8)11-7(9)10/h2,6H,1,3-5H2 |
InChI Key |
UIRABYAAGFGVMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(OC1=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with iodomethane and a base under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazolidinones, while oxidation reactions can produce oxazolidinone derivatives with hydroxyl or carbonyl functional groups.
Scientific Research Applications
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of key biological processes, resulting in its observed biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxazolidinone Derivatives
Key Observations:
Halogen Effects : The target compound’s iodomethyl group enhances leaving-group ability compared to bromo or chloro analogs, favoring nucleophilic substitution (e.g., Suzuki coupling or alkylation). Bromine in 5-(bromomethyl)-3-(4-bromophenyl)-... may offer similar reactivity but with reduced polarizability .
Substituent Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl ) stabilize the oxazolidinone ring but may reduce nucleophilicity.
Biological Relevance: 5-(Aminomethyl)-3-(3-chlorophenyl)-... demonstrates the role of amino groups in hydrogen bonding, a feature absent in the target compound. Allyl substituents (target compound) are less common in pharmacologically active oxazolidinones but may improve membrane permeability due to hydrophobicity.
Crystallographic and Physicochemical Properties
- Crystal Packing: The allyl group in the target compound may adopt a gauche conformation, reducing steric hindrance. In contrast, 3-(4-methoxybenzyl) analogs exhibit chair-like oxazolidinone rings stabilized by C-H···O hydrogen bonds .
- Hydrogen Bonding : Morpholinylmethyl substituents (e.g., in ) form intramolecular N-H···O bonds, while the target compound lacks such groups, relying on weaker van der Waals interactions .
Biological Activity
5-(Iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one, with the CAS number 918826-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and antiproliferative effects, and provides insights into its mechanism of action.
The molecular formula of 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one is C7H10INO2, with a molecular weight of 267.064 g/mol. Its structure includes an oxazolidinone ring which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 918826-35-4 |
| Molecular Formula | C7H10INO2 |
| Molecular Weight | 267.064 g/mol |
| LogP | 1.366 |
| PSA (Polar Surface Area) | 29.54 Ų |
Antimicrobial Activity
Research indicates that compounds similar to 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one exhibit significant antimicrobial properties. For instance, studies have shown that oxazolidinones can act against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
A comparative study highlighted the efficacy of various oxazolidinone derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, revealing that those with halogen substitutions, such as iodine in this case, often showed enhanced activity.
Antiproliferative Effects
The antiproliferative potential of 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.
In vitro studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.
The proposed mechanism by which 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one exerts its effects involves the inhibition of bacterial protein synthesis and interference with cellular signaling pathways in cancer cells. Specifically, the oxazolidinone core is known to bind to the bacterial ribosome, preventing peptide bond formation.
Moreover, in silico studies have indicated potential interactions with key regulatory proteins involved in bacterial virulence and cancer cell survival. This dual action makes it a promising candidate for further development as both an antimicrobial and anticancer agent.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on MRSA : A clinical trial involving patients infected with MRSA showed significant improvement when treated with oxazolidinone derivatives, underscoring the importance of this class of compounds in antibiotic therapy.
- Anticancer Trials : In preclinical models, derivatives similar to 5-(iodomethyl)-3-(prop-2-en-1-yl)-1,3-oxazolidin-2-one were tested for their ability to reduce tumor size in xenograft models of lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
